molecular formula C18H20N2O2 B15148028 (4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol

(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B15148028
M. Wt: 296.4 g/mol
InChI Key: DXZSNADZTIYAFE-UHFFFAOYSA-N
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Description

(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The general method involves:

  • Refluxing o-phenylenediamine with the aldehyde or ketone in an acidic medium.
  • Cooling the reaction mixture to room temperature.
  • Isolating the product by filtration and purification through recrystallization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol stands out due to its unique combination of an ethoxyphenyl group and an ethyl-benzimidazole moiety. This structure imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(4-ethoxyphenyl)-(1-ethylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C18H20N2O2/c1-3-20-16-8-6-5-7-15(16)19-18(20)17(21)13-9-11-14(12-10-13)22-4-2/h5-12,17,21H,3-4H2,1-2H3

InChI Key

DXZSNADZTIYAFE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC)O

Origin of Product

United States

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